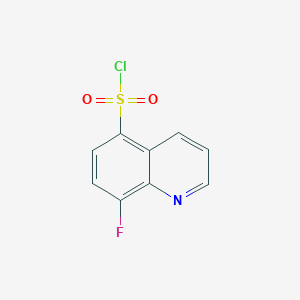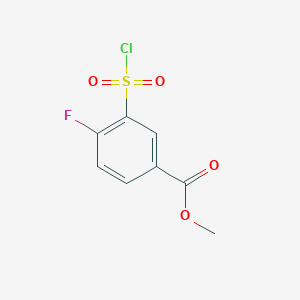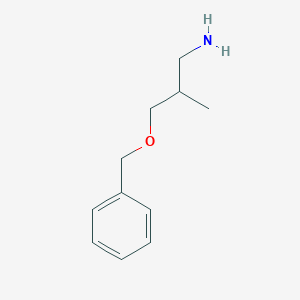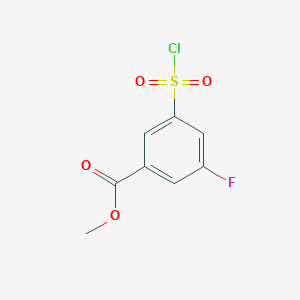
8-Fluoroquinoline-5-sulfonyl chloride
Descripción general
Descripción
8-Fluoroquinoline-5-sulfonyl chloride is a unique chemical compound with the empirical formula C9H5ClFNO2S and a molecular weight of 245.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 8-Fluoroquinoline-5-sulfonyl chloride isFc1ccc(c2cccnc12)S(Cl)(=O)=O . The InChI code is 1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)9-6(8)2-1-5-12-9/h1-5H . Physical And Chemical Properties Analysis
8-Fluoroquinoline-5-sulfonyl chloride is a solid substance . It has a boiling point of 365.6±27.0 C at 760 mmHg . The compound should be stored at 4C, in sealed storage, away from moisture .Aplicaciones Científicas De Investigación
Structural Studies
8-Fluoroquinoline-5-sulfonyl chloride and its derivatives have been studied for their structural properties. One such derivative, 4-fluoroisoquinoline-5-sulfonyl chloride, has shown interesting characteristics in terms of molecular conformation and intramolecular hydrogen bonding, which are significant for understanding steric effects and molecular interactions (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Fluoroalkylselenolation in Synthesis
The process of fluoroalkylselenolation using 8-aminoquinolines, which may involve 8-fluoroquinoline-5-sulfonyl chloride, is a notable advancement in chemical synthesis. This method, which involves palladium-catalyzed reactions, has been utilized for the formation of various compounds in moderate to excellent yields, highlighting its potential in diverse synthetic applications (Ghiazza, Ndiaye, Hamdi, Tlili, & Billard, 2018).
Copper-Catalyzed Sulfonylation
Copper-catalyzed sulfonylation, particularly at the C5 position of 8-aminoquinoline scaffolds, is an important area of research. This method uses aryl sulfonyl chlorides as reagents, which could include derivatives like 8-fluoroquinoline-5-sulfonyl chloride, offering a broad substrate scope and the synthesis of potential radioligands for medical imaging applications (Li, Weng, Lu, & Chan, 2016).
Applications in Material Science
The use of 8-fluoroquinoline-5-sulfonyl chloride derivatives in material science, particularly in the preparation of functionalized mesoporous silica, is noteworthy. These materials have been used to create aluminum complexes and have been explored for their photoluminescence properties, indicating potential applications in optics and materials engineering (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
Metal Complexation and Fluorescence Studies
Studies on the complex formation and fluorescence of metal chelates of derivatives of 8-fluoroquinoline-5-sulfonyl chloride, such as 8-hydroxyquinoline-5-sulfonic acid, have been conducted. These complexes have been investigated for their potential in fluorescence enhancement and quenching, suggesting applications in analytical chemistry and possibly in the development of fluorescence-based sensors (Phillips, Soroka, Vithanage, & Dasgupta, 1986).
Safety And Hazards
8-Fluoroquinoline-5-sulfonyl chloride is classified as dangerous . It has hazard statements H302, H314, H318, H335 indicating that it can cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
8-fluoroquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)9-6(8)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHNJMBOSBJIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-5-sulfonyl chloride | |
CAS RN |
1000933-89-0 | |
| Record name | 8-fluoroquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)


![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)



